{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride
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Overview
Description
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of the bicyclic structure 2-azabicyclo[2.2.1]heptane, which is known for its rigidity and unique chemical properties. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the 2-azabicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the hydroxyl group: The next step involves the introduction of the hydroxyl group at the 4-position of the bicyclic structure. This can be done through a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of the hydrochloride salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the hydroxyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Methyl derivatives
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its rigid bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry: It is used in the development of new materials and chemicals, particularly in the field of polymer science.
Mechanism of Action
The mechanism of action of {2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- {2-azabicyclo[2.2.1]heptan-3-yl}methanol hydrochloride
- tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate
Uniqueness
{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers different reactivity and potential biological activities, which can be leveraged in research and development.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-2-1-6(3-7)8-4-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBXPZPREJLDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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